molecular formula C6H11Cl2N3 B2390300 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2089319-10-6

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2390300
CAS No.: 2089319-10-6
M. Wt: 196.08
InChI Key: LNBQIGVKYTZBAC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. The pyrazole core is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules and approved drugs with activities including anti-inflammatory, antibacterial, anticancer, antidepressant, and antiviral properties . This particular amine derivative, functionalized with a cyclopropyl group, serves as a versatile building block for the synthesis of more complex compounds. The primary amine on the pyrazole ring allows for further functionalization through amide bond formation or nucleophilic substitution, while the cyclopropyl substituent can influence the molecule's metabolic stability and conformational properties. The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in various experimental conditions. For Research Use Only . This product is not intended for diagnostic or therapeutic use. Note on Identification: While the free base of this compound, 1-Cyclopropyl-1H-pyrazol-4-amine, is known (CAS 1240567-18-3) , a specific CAS number for the dihydrochloride salt was not located in the search results. A closely related monohydrochloride salt (CAS 1956341-38-0) has been reported . Researchers are advised to verify the specific specifications of the product upon receipt.

Properties

IUPAC Name

1-cyclopropylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQIGVKYTZBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089319-10-6
Record name 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride
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Chemical Reactions Analysis

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyrazoles and their derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediate : This compound is investigated as a potential intermediate in the synthesis of drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity against specific targets.
  • Biological Activity : Preliminary studies suggest that 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological evaluation .

2. Organic Synthesis

  • Building Block : It serves as a building block in the synthesis of more complex organic molecules, particularly heterocycles. The reactivity of the pyrazole ring allows for diverse functionalization, leading to new derivatives with potentially useful properties .

3. Material Science

  • Development of New Materials : The compound is explored for its utility in creating new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of pyrazole derivatives, including this compound. The results indicated significant activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound showed promising results in animal models of inflammation. The compound demonstrated efficacy comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride can be contextualized by comparing it with analogous pyrazole derivatives. Key differences lie in substituent groups, salt forms, and physicochemical properties:

Table 1: Structural and Chemical Comparison of Pyrazole Derivatives

Compound Name CAS Number Substituents Salt Form Molecular Weight (g/mol) Key Data
This compound 2089319-10-6 Cyclopropyl at 1-position Dihydrochloride 196.08 Purity: ≥95%
1-Isopropyl-1H-pyrazol-4-amine 97421-16-4 Isopropyl at 1-position Free base 125.17* Structural similarity: 0.98
1-Ethyl-1H-pyrazol-4-amine dihydrochloride 1609395-52-9 Ethyl at 1-position Dihydrochloride 178.06* Structural similarity: 0.93
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride 1431965-72-8 Difluoromethyl at 1-position, methyl at 3-position Hydrochloride 183.59 Molar mass confirmed
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Not specified Cyclopropyl, methyl, pyridinyl Free base 215.22 (HRMS) Melting point: 104–107°C

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound confers steric and electronic properties distinct from isopropyl (97421-16-4) or ethyl (1609395-52-9) substituents. Cyclopropane’s ring strain may enhance reactivity in synthesis or binding affinity in drug candidates .

Salt Form Impact: Dihydrochloride salts (e.g., 2089319-10-6, 1609395-52-9) generally exhibit higher aqueous solubility compared to free bases or monohydrochlorides, making them preferable for formulation studies .

Synthetic Utility :

  • The synthesis of 1-cyclopropyl derivatives often involves cyclopropanamine as a nucleophile in SNAr reactions, as demonstrated in the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This method is adaptable to other analogs by varying substituents.

Biological Activity

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride, a compound with the molecular formula C6_6H9_9N3_3·2HCl, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group at the 1-position and an amino group at the 4-position of the pyrazole ring. The incorporation of the cyclopropyl moiety enhances its lipophilicity, which may influence its interaction with biological membranes and receptors. The dihydrochloride form indicates that it is a salt, which can improve solubility in aqueous environments.

While specific mechanisms for this compound are still being elucidated, it is hypothesized that it may interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction : It could affect signal transduction pathways, contributing to its biological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarity to other pyrazole derivatives suggests potential efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusEffective against Gram-positive bacteria
Escherichia coliEffective against Gram-negative bacteria
Fungal strainsPotential antifungal activity

Anti-inflammatory Effects

Research on related compounds indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study on Antimicrobial Activity

In a study examining various pyrazole derivatives, this compound was included in a screening of compounds for antibacterial activity. It demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study on Enzyme Inhibition

A study focused on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 4-position significantly influenced enzyme inhibition potency. This suggests that further optimization of this compound could enhance its therapeutic efficacy against specific targets .

Research Applications

The compound is utilized in various scientific research applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biological Research : Investigated for its potential roles in treating inflammatory diseases and infections.
  • Pharmaceutical Development : Explored as a candidate for drug development targeting specific diseases.

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride?

The compound is typically synthesized via alkylation of pyrazole derivatives. A common method involves reacting cyclopropylamine with a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazole) under basic conditions. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction solvents like ethanol or methanol are used, and purification involves recrystallization or column chromatography . Optimization of reaction parameters (temperature, pH, catalyst) is critical for yield improvement.

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropyl and pyrazole ring protons/carbons. For example, cyclopropyl protons appear as distinct multiplet signals (~δ 0.5–1.5 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 154.1 for the free base) .
  • X-ray Crystallography : Resolves bond angles and confirms salt formation via chloride ion coordination .

Q. What are the solubility properties of this compound in common solvents?

The dihydrochloride salt is generally soluble in polar solvents like water, methanol, and DMSO due to its ionic nature. Solubility in non-polar solvents (e.g., hexane) is poor. Experimental determination via saturation shake-flask method is recommended, as solubility data may vary with counterion and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst Screening : Copper(I) bromide or palladium catalysts enhance coupling efficiency in alkylation steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity but may require post-reaction purification to remove traces.
  • Temperature Control : Reactions often proceed at 35–80°C; higher temperatures risk decomposition of the cyclopropyl group.
  • Workflow Automation : Continuous flow reactors enable precise control of residence time and mixing, reducing side-product formation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Substituent Variation : Modify the cyclopropyl group or pyrazole ring (e.g., fluorination at C3/C5) to assess impact on target binding. For example, difluoromethyl derivatives show enhanced metabolic stability .
  • Biological Assays : Test analogues in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituents with IC50_{50} values.
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and binding .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) to ensure reproducibility.
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may explain inconsistent in vivo/in vitro results .
  • Batch Analysis : Compare purity (>95% by HPLC) and salt form (dihydrochloride vs. free base) across studies, as these influence bioavailability .

Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?

  • Dynamic NMR : Detects conformational flexibility (e.g., ring puckering in cyclopropyl) that may lead to conflicting interpretations.
  • TGA-DSC : Thermogravimetric analysis identifies hydrate/solvate forms that alter crystallographic parameters .
  • Multi-nuclear NMR : 15^15N or 19^19F NMR (if fluorinated) provides additional structural constraints .

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